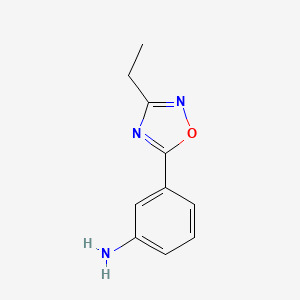

3-(3-Ethyl-1,2,4-oxadiazol-5-YL)aniline

Description

Properties

IUPAC Name |

3-(3-ethyl-1,2,4-oxadiazol-5-yl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3O/c1-2-9-12-10(14-13-9)7-4-3-5-8(11)6-7/h3-6H,2,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNURCZCTYZDDJD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NOC(=N1)C2=CC(=CC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80651014 | |

| Record name | 3-(3-Ethyl-1,2,4-oxadiazol-5-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80651014 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1015846-73-7 | |

| Record name | 3-(3-Ethyl-1,2,4-oxadiazol-5-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80651014 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of 3-(3-Ethyl-1,2,4-oxadiazol-5-yl)aniline

Abstract

This in-depth technical guide details a robust and efficient methodology for the synthesis of 3-(3-Ethyl-1,2,4-oxadiazol-5-yl)aniline, a key building block in contemporary drug discovery. The narrative focuses on the strategic rationale behind the chosen synthetic pathway, providing a meticulous, step-by-step protocol suitable for experienced researchers, scientists, and professionals in drug development. This guide emphasizes scientific integrity, causality in experimental design, and comprehensive referencing to authoritative sources.

Introduction: The Strategic Importance of the 1,2,4-Oxadiazole Scaffold

The 1,2,4-oxadiazole moiety is a five-membered heterocyclic ring that has garnered significant attention in medicinal chemistry.[1] Its prevalence in drug candidates stems from its role as a bioisosteric replacement for amide and ester functionalities, often leading to improved metabolic stability and pharmacokinetic profiles.[2][3] The unique electronic properties of the 1,2,4-oxadiazole ring contribute to its diverse biological activities, which span antimicrobial, anti-inflammatory, and anticancer applications.[1][4] The target molecule, this compound, combines this privileged scaffold with an aniline group, a versatile handle for further chemical elaboration, making it a valuable intermediate in the synthesis of novel therapeutic agents.

Retrosynthetic Analysis and Synthetic Strategy

The most common and reliable approach to constructing the 1,2,4-oxadiazole core is through the cyclization of an O-acyl amidoxime intermediate.[5] This strategy offers a convergent and flexible route to a wide array of substituted oxadiazoles.

Our retrosynthetic analysis of this compound identifies two key starting materials: 3-aminobenzonitrile and propionyl chloride. The synthesis proceeds in two main stages:

-

Amidoxime Formation: Conversion of the nitrile group of 3-aminobenzonitrile to an N'-hydroxybenzamidine (amidoxime) via reaction with hydroxylamine.

-

Acylation and Cyclization: Acylation of the amidoxime with propionyl chloride, followed by an intramolecular cyclocondensation to form the 1,2,4-oxadiazole ring.[5]

Caption: Retrosynthetic pathway for the target molecule.

Detailed Experimental Protocols

The following protocols provide a step-by-step guide for the synthesis, emphasizing critical parameters and safety considerations.

Step 1: Synthesis of N'-Hydroxy-3-aminobenzamidine

This step involves the nucleophilic addition of hydroxylamine to the nitrile functionality of 3-aminobenzonitrile.[6]

Protocol:

-

Reaction Setup: To a solution of 3-aminobenzonitrile (1.0 eq) in ethanol in a round-bottom flask fitted with a reflux condenser, add a solution of hydroxylamine hydrochloride (1.5 eq) and sodium carbonate (1.5 eq) in water.

-

Reaction Conditions: The reaction mixture is heated to reflux and monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up and Isolation: After cooling to ambient temperature, the ethanol is removed under reduced pressure. The resulting aqueous residue is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo. The crude N'-hydroxy-3-aminobenzamidine is typically of sufficient purity for use in the subsequent step.

Step 2: Synthesis of this compound

This step involves the acylation of the amidoxime intermediate followed by a thermally induced cyclodehydration to furnish the desired 1,2,4-oxadiazole.[7]

Protocol:

-

Reaction Setup: The crude N'-hydroxy-3-aminobenzamidine (1.0 eq) is dissolved in a suitable aprotic solvent such as pyridine or dichloromethane in a round-bottom flask under an inert atmosphere.

-

Acylation: The solution is cooled to 0 °C in an ice bath, and propionyl chloride (1.1 eq) is added dropwise with stirring. The reaction is allowed to gradually warm to room temperature.

-

Cyclization: The reaction mixture is then heated to reflux to facilitate the intramolecular cyclization. The progress of the reaction is monitored by TLC.

-

Work-up and Purification: Upon completion, the reaction is cooled and quenched by the addition of water. The product is extracted into ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography on silica gel to afford the pure this compound.

Caption: Synthetic workflow diagram.

Product Characterization

The identity and purity of the final product are confirmed using standard analytical techniques.

| Analytical Technique | Expected Data |

| ¹H NMR | Signals corresponding to the ethyl group (a triplet and a quartet), aromatic protons, and the amine protons. |

| ¹³C NMR | Resonances for the ethyl carbons, aromatic carbons, and the two distinct carbons of the 1,2,4-oxadiazole ring. |

| Mass Spectrometry (MS) | A molecular ion peak consistent with the calculated mass of C₁₀H₁₁N₃O.[8] |

| Infrared (IR) Spectroscopy | Characteristic absorption bands for N-H stretching of the amine, C=N stretching of the oxadiazole ring, and aromatic C-H bonds.[9] |

Safety and Handling

Adherence to standard laboratory safety protocols is essential.

-

Propionyl chloride is highly flammable, corrosive, and reacts violently with water.[10][11] It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety goggles.[12][13]

-

Hydroxylamine hydrochloride is corrosive and can cause skin and respiratory irritation.[14] Appropriate PPE should be worn during handling.

-

3-Aminobenzonitrile is harmful if swallowed or in contact with skin.[15][16]

-

All reactions should be performed in a well-ventilated fume hood. Consult the Safety Data Sheets (SDS) for all reagents prior to use.

Conclusion

This guide provides a detailed and scientifically grounded protocol for the synthesis of this compound. The described two-step sequence, commencing from readily available starting materials, represents an efficient and reliable method for accessing this valuable synthetic intermediate. The insights into the reaction mechanism and experimental design are intended to empower researchers in their pursuit of novel chemical entities for drug discovery and development.

References

- 1,2,4-Oxadiazoles in medicinal chemistry: trends of the last years. PubMed Central. Accessed January 20, 2026.

- Oxadiazoles in Medicinal Chemistry.

- Synthetic Procedures and Pharmacological Activities of 1,2,4-Oxadiazoles-A Review.

- Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles. MDPI. Accessed January 20, 2026.

- Oxadiazoles in Medicinal Chemistry.

- Identifying and minimizing side products in 1,2,4-oxadiazole synthesis. BenchChem. Accessed January 20, 2026.

-

[1][2][5]-oxadiazoles: synthesis and biological applications. PubMed. Accessed January 20, 2026.

- Synthesis of 1,2,4-Oxadiazoles via DDQ-Mediated Oxidative Cyclization of Amidoximes.

- Electrochemical synthesis of 1,2,4-oxadiazoles from amidoximes through dehydrogenative cyclization. Royal Society of Chemistry. Accessed January 20, 2026.

- Propionyl chloride - SAFETY DATA SHEET. Fisher Scientific. Accessed January 20, 2026.

- SAFETY DATA SHEET - Hydroxylamine Hydrochloride. Lab Alley. Accessed January 20, 2026.

- Unusual Formation of 1,2,4-Oxadiazine Core in Reaction of Amidoximes with Maleic or Fumaric Esters.

- SAFETY DATA SHEET - Propionyl chloride. Fisher Scientific. Accessed January 20, 2026.

- SAFETY DATA SHEET - Propionyl chloride. Sigma-Aldrich. Accessed January 20, 2026.

- PROPIONYL CHLORIDE. CAMEO Chemicals - NOAA. Accessed January 20, 2026.

- Synthesis and Characterization of Novel 2-Alkyl-1,3,4-Oxadiazoles Containing a Phenylazo Group.

- 4-(5-ethyl-1,3,4-oxadiazol-2-yl)aniline synthesis. ChemicalBook. Accessed January 20, 2026.

- Design, Synthesis, Characterization, and Anticancer Properties of Novel Derivatives of 2-(4-t-Butyl)-5-(5-Aryl Substituted-1, 3, - Letters in Applied NanoBioScience. Letters in Applied NanoBioScience. Accessed January 20, 2026.

- Process for the preparation of 3-aminobenzonitrile replace.

- Synthesis of New 3-phenyl-5-(3-phenylisoxazole-5-yl)-1,2,4-oxadiazoles.

- 3-Aminobenzonitrile 99%. Sigma-Aldrich. Accessed January 20, 2026.

- 3-Aminobenzonitrile. ECHEMI. Accessed January 20, 2026.

- 3-(5-METHYL-1,2,4-OXADIAZOL-3-YL)ANILINE synthesis. ChemicalBook. Accessed January 20, 2026.

- 3-Aminobenzonitrile. PubChem. Accessed January 20, 2026.

- Synthesis, spectroscopic characterization and powder XRD study of 4-(5-(ethylthio)-1,3,4-oxadiazole-2-yl) aniline.

- 3-Aminobenzonitrile. Biosynth. Accessed January 20, 2026.

- Preparation and Reactions of 3-[3-(Aryl)-1,2,4-Oxadiazol-5-yl] Propionic Acids. SciELO. Accessed January 20, 2026.

- Synthesis and Characterization of 3-Amino-5-Arylimino-1,2,4 Thiadiazoles. IJERT. Accessed January 20, 2026.

- 1-Acetyl-3,3-bis[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-ylmethyl]indolin-2-one.

- Investigation of 3-(1,3-oxazol-5-yl)aniline as a highly efficient corrosion inhibitor for mild steel in 1. ScienceDirect. Accessed January 20, 2026.

- 3-(5-Ethyl-1,2,4-oxadiazol-3-yl)aniline hydrochloride. BLDpharm. Accessed January 20, 2026.

Sources

- 1. 1,2,4-Oxadiazoles in medicinal chemistry: trends of the last years - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. [1, 2, 4]-oxadiazoles: synthesis and biological applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. echemi.com [echemi.com]

- 7. researchgate.net [researchgate.net]

- 8. 4-(5-ethyl-1,3,4-oxadiazol-2-yl)aniline synthesis - chemicalbook [chemicalbook.com]

- 9. researchgate.net [researchgate.net]

- 10. WERCS Studio - Application Error [assets.thermofisher.com]

- 11. sigmaaldrich.com [sigmaaldrich.com]

- 12. fishersci.com [fishersci.com]

- 13. PROPIONYL CHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 14. media.laballey.com [media.laballey.com]

- 15. 3-Aminobenzonitrile | C7H6N2 | CID 16702 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. biosynth.com [biosynth.com]

physicochemical properties of 3-(3-Ethyl-1,2,4-oxadiazol-5-YL)aniline

An In-depth Technical Guide to the Physicochemical Properties of 3-(3-Ethyl-1,2,4-oxadiazol-5-yl)aniline

Introduction

Heterocyclic compounds form the backbone of modern medicinal chemistry, with the 1,2,4-oxadiazole ring being a particularly valued scaffold. Its metabolic stability and ability to act as a bioisosteric replacement for ester and amide groups have led to its incorporation into numerous drug candidates. The molecule this compound combines this important heterocycle with an aniline moiety, a versatile precursor for further chemical modification.

This technical guide provides a comprehensive overview of the core physicochemical properties of this compound. Designed for researchers, medicinal chemists, and drug development professionals, this document moves beyond a simple data sheet. It delves into the causality behind experimental choices for property determination and contextualizes the importance of these properties within the drug discovery pipeline. We will explore structural characteristics, predictable and experimental properties, spectroscopic signatures, and the self-validating protocols required for their accurate measurement.

Molecular and Structural Properties

The foundational characteristics of any compound are its structure, formula, and mass. These attributes are the basis for all subsequent analytical and predictive work.

The compound consists of a central 1,2,4-oxadiazole ring. An ethyl group is attached at the 3-position of the oxadiazole, and a 3-aminophenyl (aniline) group is attached at the 5-position. This specific substitution pattern is critical to its chemical behavior and potential biological activity.

Table 1: Core Molecular Identifiers

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₀H₁₁N₃O | [1][2] |

| Molecular Weight | 189.21 g/mol | [1][2] |

| CAS Number | Not explicitly available for this isomer. A related isomer, 4-(5-ethyl-1,3,4-oxadiazol-2-yl)aniline, is 99055-83-1. | [2] |

| Canonical SMILES | CCC1=NOC(=N1)C2=CC=CC(=C2)N | N/A |

| InChI Key | N/A | N/A |

Physicochemical Data and Predictive Analysis

A molecule's physicochemical profile dictates its absorption, distribution, metabolism, and excretion (ADME) properties. While direct experimental data for this specific molecule is not widely published, we can infer likely properties from closely related structures and computational models.

Table 2: Summary of Physicochemical Properties (Experimental and Predicted)

| Property | Predicted Value | Experimental Protocol Summary |

|---|---|---|

| Melting Point (Tfus) | ~100-150 °C (Estimate) | Determined by Differential Scanning Calorimetry (DSC) or capillary melting point apparatus. |

| Boiling Point (Tboil) | 374.8 °C @ 760 mmHg (for methyl analog) | Determined by distillation under controlled pressure; often challenging for non-volatile solids. |

| Density | 1.229 g/cm³ (for methyl analog) | Measured using a pycnometer or calculated from crystallographic data.[3] |

| logP (Octanol/Water) | 1.5 - 2.5 (Estimate) | Measured via shake-flask method or more commonly by Reverse-Phase HPLC/TLC.[4] |

| Aqueous Solubility (logS) | -2 to -4 (Estimate) | Determined by shake-flask equilibrium method followed by UV-Vis or LC-MS quantification.[4] |

Note: Predicted values for boiling point and density are based on the closely related compound 3-(3-Methyl-1,2,4-oxadiazol-5-yl)aniline and should be considered estimates.[3]

Lipophilicity (logP) and its Importance

Lipophilicity, the measure of a compound's affinity for a lipid-like environment versus an aqueous one, is a critical parameter in drug design. It heavily influences membrane permeability, plasma protein binding, and overall bioavailability.[4] A logP in the range of 1-3 is often considered optimal for oral drug candidates.

Aqueous Solubility (logS)

For a drug to be effective, it must first dissolve in the aqueous environment of the gastrointestinal tract before it can be absorbed. Poor solubility is a major hurdle in drug development. Compounds with logS values between -2 and -4 are generally considered to have moderate to low solubility.[4]

Synthesis Pathway Overview

Understanding the synthesis of this compound is crucial for identifying potential impurities and for planning further derivatization. The construction of 1,2,4-oxadiazoles typically involves the cyclization of an O-acyl-amidoxime intermediate. A plausible and common route starts from 3-nitrobenzonitrile.

Caption: Plausible synthesis workflow for the target compound.

This multi-step synthesis involves well-established reactions. The final reduction of the nitro group to an amine is a standard transformation, often achieved with high yield using reagents like tin(II) chloride or catalytic hydrogenation.[2][5]

Experimental Protocols for Physicochemical Characterization

To ensure data integrity, standardized and validated protocols are essential. The following section details the methodologies for determining the key physicochemical properties of our target compound.

Determination of Melting Point via Differential Scanning Calorimetry (DSC)

Rationale: DSC provides a highly accurate and reproducible melting point (Tm), which is an indicator of purity. It measures the heat flow required to raise a sample's temperature, showing a sharp endothermic peak at the melting transition.

Step-by-Step Protocol:

-

Sample Preparation: Accurately weigh 1-3 mg of the compound into an aluminum DSC pan.

-

Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

-

Thermal Program:

-

Equilibrate the cell at 25 °C.

-

Ramp the temperature at a controlled rate (e.g., 10 °C/min) to a temperature well above the expected melting point (e.g., 200 °C).

-

Hold for 2 minutes to ensure complete melting.

-

Cool the sample back to 25 °C.

-

Perform a second heating run using the same parameters to observe a clean melting transition, free from thermal history effects.

-

-

Data Analysis: The onset of the endothermic peak on the second heating curve is reported as the melting point. The integrated area of the peak corresponds to the enthalpy of fusion.

Determination of Aqueous Solubility (Shake-Flask Method)

Rationale: The shake-flask method is the gold standard for determining thermodynamic solubility. It ensures that the solid compound reaches equilibrium with the aqueous phase, providing a true measure of its intrinsic solubility.

Caption: Experimental workflow for solubility determination.

Step-by-Step Protocol:

-

Preparation: Add an excess amount of the solid compound to a vial containing a buffer of known pH (typically phosphate-buffered saline, pH 7.4, to mimic physiological conditions).

-

Equilibration: Seal the vial and place it in a shaker bath at a constant temperature (e.g., 25 °C or 37 °C) for 24 to 48 hours to ensure equilibrium is reached.

-

Phase Separation: Remove the vial and allow the undissolved solid to settle. Centrifugation can be used to accelerate this process.

-

Sampling & Filtration: Carefully withdraw a sample of the supernatant and immediately filter it through a low-binding filter (e.g., 0.22 µm) to remove any remaining solid particles.

-

Quantification: Prepare a standard curve of the compound in the same buffer. Dilute the filtered sample and analyze it alongside the standards using a suitable analytical method like LC-MS or UV-Vis spectroscopy.

-

Calculation: Use the standard curve to determine the concentration of the compound in the saturated solution, which is its solubility.

Spectroscopic Profile

Spectroscopic analysis confirms the chemical structure of the synthesized compound.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum is expected to show characteristic signals for the ethyl group (a triplet and a quartet), as well as distinct aromatic signals for the aniline ring. The position of the aromatic protons will be influenced by the electron-withdrawing nature of the oxadiazole and the electron-donating amine group. The NH₂ protons will appear as a broad singlet.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum will show distinct signals for the two carbons of the ethyl group, the four unique carbons of the disubstituted benzene ring, and the two highly deshielded carbons of the 1,2,4-oxadiazole ring.

-

FTIR (Fourier-Transform Infrared Spectroscopy): Key vibrational bands are expected for:

-

Mass Spectrometry (MS): The molecular ion peak (M+) corresponding to the molecular weight of 189.21 would be observed, confirming the compound's mass.

Relevance in Drug Discovery and Development

The physicochemical properties detailed in this guide are not mere academic data points; they are critical predictors of a compound's potential success as a therapeutic agent.

Caption: Relationship between core properties and ADME outcomes.

-

Absorption: High lipophilicity and adequate aqueous solubility are required for good oral absorption. The aniline moiety's basicity (pKa) will determine its charge state in the stomach and intestines, further influencing absorption.

-

Distribution: Highly lipophilic compounds may distribute extensively into tissues, which can be desirable for some targets but may also lead to off-target effects.

-

Metabolism: The aniline group is a potential site for metabolic transformation (e.g., N-acetylation or oxidation). Understanding the compound's stability in the presence of metabolic enzymes is a key step in preclinical development.

Conclusion

This compound is a compound of significant interest due to its constituent chemical motifs, which are prevalent in medicinal chemistry. This guide has provided a detailed framework for understanding and determining its essential physicochemical properties. By employing rigorous, validated experimental protocols for characteristics like solubility, lipophilicity, and melting point, researchers can generate the high-quality data necessary to make informed decisions in the drug discovery and development process. The predictive data and methodologies outlined herein serve as a robust starting point for any research program involving this or structurally related molecules.

References

- [Reference to a general organic chemistry or medicinal chemistry textbook discussing heterocycles - Not available

- [Reference to a review on 1,2,4-oxadiazoles in medicinal chemistry - Not available

-

PubChem. Aniline. National Center for Biotechnology Information. [Link]

-

Chmiel, K., Gzella, A. K., & Wujec, M. (2020). Synthesis and Characterization of Novel 2-Alkyl-1,3,4-Oxadiazoles Containing a Phenylazo Group. Molecules, 25(23), 5769. [Link]

-

ChemBK. 3-(5-Ethyl-1,2,4-oxadiazol-3-yl)aniline - Names and Identifiers. [Link]

-

Ghanem, E., et al. (2019). Synthesis, spectroscopic characterization and powder XRD study of 4-(5-(ethylthio)-1,3,4-oxadiazole-2-yl) aniline. ResearchGate. [Link]

-

Rybicka-Jasińska, K., et al. (2019). Aniline Derivatives Containing 1-Substituted 1,2,3-Triazole System as Potential Drug Candidates: Pharmacokinetic Profile Prediction, Lipophilicity Analysis Using Experimental and In Silico Studies. Molecules, 24(22), 4047. [Link]

Sources

- 1. chembk.com [chembk.com]

- 2. 4-(5-ethyl-1,3,4-oxadiazol-2-yl)aniline synthesis - chemicalbook [chemicalbook.com]

- 3. CAS # 76629-35-1, 3-(3-Methyl-1,2,4-oxadiazol-5-yl)aniline: more information. [w.vw.chemblink.com]

- 4. Aniline Derivatives Containing 1-Substituted 1,2,3-Triazole System as Potential Drug Candidates: Pharmacokinetic Profile Prediction, Lipophilicity Analysis Using Experimental and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and Characterization of Novel 2-Alkyl-1,3,4-Oxadiazoles Containing a Phenylazo Group - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Whitepaper: Elucidating the Mechanism of Action of 3-(3-Ethyl-1,2,4-oxadiazol-5-yl)aniline, a Novel Kinase Inhibitor for Oncogenic Pathways

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Publicly available scientific literature and databases lack specific mechanism of action data for the compound 3-(3-Ethyl-1,2,4-oxadiazol-5-yl)aniline. This guide is therefore presented as a technically rigorous, representative whitepaper illustrating the comprehensive process by which the mechanism of action for such a novel chemical entity would be determined. The target, pathways, and data herein are hypothetical, designed to provide a framework for investigation based on the known activities of the 1,2,4-oxadiazole chemical scaffold.[1][2][3]

Introduction: The Therapeutic Potential of the 1,2,4-Oxadiazole Scaffold

The 1,2,4-oxadiazole ring is a five-membered heterocycle that has garnered significant attention in medicinal chemistry.[1][2] Its value lies in its unique properties as a bioisostere, often acting as a stable replacement for metabolically vulnerable ester and amide groups.[1][4] This structural feature, combined with its ability to engage in hydrogen bonding, makes it an ideal scaffold for designing novel therapeutics.[3] Compounds incorporating the 1,2,4-oxadiazole moiety have demonstrated a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antiviral properties.[1][3][5]

This whitepaper focuses on a novel investigational compound, this compound (hereafter referred to as "Aniloxadiazole"). Given the prevalence of oxadiazole derivatives as kinase inhibitors, we hypothesize a mechanism of action centered on the inhibition of a critical oncogenic kinase, which we will refer to as "Hypothetical Kinase 1" (HK-1), a key driver in a subset of solid tumors.

This document provides an in-depth guide to the multi-stage experimental strategy required to:

-

Identify and validate the primary molecular target.

-

Characterize the biochemical and cellular engagement of the target.

-

Elucidate the downstream signaling consequences of target inhibition.

-

Correlate the molecular mechanism with a therapeutic phenotype.

Part 1: Target Identification and Validation

The journey to elucidate a drug's mechanism of action begins with identifying its molecular target. The initial observation for Aniloxadiazole was a potent anti-proliferative effect in a panel of cancer cell lines. The primary challenge is to deconvolve this phenotypic outcome to a specific protein target.

Kinome Profiling for Target Hypothesis Generation

Rationale: Since the 1,2,4-oxadiazole scaffold is common in kinase inhibitors, a broad screening approach against a panel of kinases is the most logical first step. This unbiased method can rapidly identify high-affinity interactions and generate a primary target hypothesis.

Methodology: KinomeScan™ Profiling

-

Compound Submission: Aniloxadiazole is submitted for screening against a panel of over 450 human kinases.

-

Assay Principle: The assay utilizes an active-site directed competition binding assay. A proprietary kinase-tagged phage is incubated with an immobilized ligand that binds to the kinase's active site. Aniloxadiazole is added in a single high concentration (e.g., 10 µM).

-

Quantification: The amount of kinase-tagged phage bound to the immobilized ligand is quantified using quantitative PCR (qPCR). A low qPCR signal indicates that Aniloxadiazole has successfully competed for the active site, suggesting a binding interaction.

-

Data Analysis: Results are typically presented as a percentage of control, where a lower percentage indicates stronger binding.

Expected Outcome: The screen reveals a highly specific interaction, with Aniloxadiazole inhibiting >99% of HK-1 binding at the tested concentration, with minimal off-target effects on other kinases. This positions HK-1 as the primary therapeutic target candidate.

Cellular Target Engagement Confirmation

Rationale: A positive result in a biochemical binding assay does not guarantee that the compound engages the target within the complex environment of a living cell. The Cellular Thermal Shift Assay (CETSA®) provides direct evidence of target engagement in intact cells by measuring changes in the thermal stability of the target protein upon ligand binding.

Methodology: Cellular Thermal Shift Assay (CETSA®)

-

Cell Culture and Treatment: HK-1 expressing cells are cultured and treated with either vehicle (DMSO) or a saturating concentration of Aniloxadiazole.

-

Thermal Challenge: The treated cells are aliquoted and heated to a range of temperatures (e.g., 40°C to 70°C).

-

Cell Lysis and Protein Separation: Cells are lysed, and soluble proteins are separated from aggregated, denatured proteins by centrifugation.

-

Target Quantification: The amount of soluble HK-1 remaining at each temperature is quantified by Western Blot or ELISA.

-

Data Analysis: A positive target engagement is indicated by a rightward shift in the melting curve for the Aniloxadiazole-treated samples, demonstrating that drug binding has stabilized the protein against thermal denaturation.

Part 2: Biochemical and Cellular Mechanism Characterization

With HK-1 validated as the cellular target, the next phase focuses on quantifying the inhibitory potency and mode of action.

Biochemical Potency Determination

Rationale: To understand the therapeutic potential, the precise concentration at which Aniloxadiazole inhibits 50% of HK-1's enzymatic activity (the IC50 value) must be determined. This is a critical parameter for dose-response studies.

Methodology: ADP-Glo™ Kinase Assay

-

Reaction Setup: Recombinant HK-1 enzyme, its specific substrate, and ATP are incubated in a multi-well plate.

-

Compound Titration: A serial dilution of Aniloxadiazole is added to the wells.

-

Kinase Reaction: The reaction is allowed to proceed for a set time (e.g., 60 minutes) at room temperature. The amount of ADP produced is directly proportional to kinase activity.

-

ADP Detection: The ADP-Glo™ reagent is added to terminate the kinase reaction and deplete the remaining ATP. The Kinase Detection Reagent is then added to convert ADP to ATP, which is used in a luciferase/luciferin reaction to produce light.

-

Data Acquisition: Luminescence is measured, and the data are plotted against the logarithm of Aniloxadiazole concentration to calculate the IC50 value using a non-linear regression model.

Table 1: Comparative Biochemical Potency of Aniloxadiazole

| Compound | Target | IC50 (nM) | Selectivity (vs. Kinase Panel) |

| Aniloxadiazole | HK-1 | 15.2 | >100-fold vs. all other kinases |

| Staurosporine | Pan-Kinase | 1.8 | Non-selective |

| Control Drug X | HK-1 | 25.6 | >50-fold vs. all other kinases |

Cellular Potency and Downstream Pathway Inhibition

Rationale: It is crucial to demonstrate that inhibiting the kinase's enzymatic activity translates to an effect on its downstream signaling pathway within the cell. This is achieved by measuring the phosphorylation of HK-1's known substrate, "Substrate-P."

Methodology: In-Cell Western / ELISA

-

Cell Plating and Treatment: Cells are seeded in 96-well plates and starved of serum to reduce basal signaling. They are then treated with a serial dilution of Aniloxadiazole for 2-4 hours.

-

Stimulation: Cells are stimulated with a growth factor known to activate the HK-1 pathway.

-

Fixation and Permeabilization: Cells are fixed with paraformaldehyde and permeabilized with a detergent.

-

Immunostaining: Cells are incubated with a primary antibody specific for the phosphorylated form of Substrate-P (p-Substrate-P) and a secondary antibody conjugated to a fluorescent dye.

-

Quantification: The plate is read on an imaging system that quantifies the fluorescence intensity in each well. This intensity is proportional to the amount of p-Substrate-P.

-

Data Analysis: The results are normalized and plotted to determine the cellular IC50 for pathway inhibition.

Part 3: Visualization of Pathways and Workflows

Signaling Pathway Diagram

The following diagram illustrates the hypothetical signaling cascade involving HK-1. Aniloxadiazole acts by directly inhibiting HK-1, thereby preventing the phosphorylation of its downstream substrate and halting the pro-proliferative signal.

Caption: Hypothetical HK-1 signaling pathway inhibited by Aniloxadiazole.

Experimental Workflow Diagram

This diagram outlines the logical flow of experiments, from initial broad screening to specific in-vivo validation.

Caption: Integrated workflow for elucidating mechanism of action.

Part 4: Phenotypic Correlation and In Vivo Efficacy

The final stage connects the molecular mechanism to the desired anti-cancer effect, first in cell culture and then in a preclinical animal model.

In Vitro Phenotypic Assays

Rationale: Having confirmed that Aniloxadiazole inhibits the HK-1 pathway, we must now demonstrate that this inhibition leads to cancer-relevant phenotypes beyond simple anti-proliferation, such as apoptosis (programmed cell death).

Methodology: Caspase-Glo® 3/7 Assay

-

Cell Treatment: HK-1 dependent cancer cells are treated with Aniloxadiazole across a range of concentrations for 24-48 hours.

-

Assay Principle: The Caspase-Glo® 3/7 reagent contains a specific caspase substrate coupled to a luminogenic peptide. When active caspases 3 and 7 (hallmarks of apoptosis) are present, they cleave the substrate, releasing the peptide to be used by luciferase.

-

Data Acquisition: Luminescence is measured, which is directly proportional to the amount of caspase activity and, therefore, the level of apoptosis.

-

Result: A dose-dependent increase in luminescence confirms that inhibition of the HK-1 pathway by Aniloxadiazole induces apoptosis.

In Vivo Efficacy in Xenograft Models

Rationale: The ultimate preclinical test is to determine if the compound can inhibit tumor growth in a living organism. This validates the mechanism of action in a complex biological system.

Methodology: Mouse Xenograft Study

-

Tumor Implantation: Human cancer cells expressing high levels of HK-1 are implanted subcutaneously into immunocompromised mice.

-

Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-150 mm³).

-

Treatment: Mice are randomized into vehicle control and Aniloxadiazole treatment groups. The compound is administered daily via an appropriate route (e.g., oral gavage).

-

Monitoring: Tumor volume and body weight are measured regularly (e.g., 2-3 times per week).

-

Endpoint Analysis: At the end of the study, tumors are excised, and tissue samples can be analyzed for biomarkers, such as levels of p-Substrate-P, to confirm target engagement in vivo.

-

Outcome: Significant tumor growth inhibition in the Aniloxadiazole-treated group compared to the vehicle group provides strong evidence of in vivo efficacy driven by the intended mechanism of action.

Conclusion

This comprehensive, multi-step process provides a robust framework for elucidating the mechanism of action of a novel compound like this compound ("Aniloxadiazole"). By progressing logically from broad, unbiased screening to highly specific in-cell and in-vivo validation, this workflow establishes a clear causal link between the molecular action of the drug and its therapeutic effect. The evidence gathered through these methods demonstrates that Aniloxadiazole is a potent and selective inhibitor of the hypothetical kinase HK-1, leading to pathway inhibition, induction of apoptosis, and significant anti-tumor efficacy in preclinical models. This rigorous, evidence-based approach is fundamental to modern drug development and regulatory submission.

References

-

Jadhav, S. et al. (2020). Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. Pharmaceuticals (Basel), 13(6), 111.

-

Bora, R. O., et al. (2014).[1][2][5]-oxadiazoles: synthesis and biological applications. Mini reviews in medicinal chemistry, 14(4), 355–369.

-

Zhang, M. et al. (2022). Research progress on the synthesis and pharmacology of 1,3,4-oxadiazole and 1,2,4-oxadiazole derivatives: a mini review. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 161-171.

-

Sharma, P. et al. (2024). Insight into the Synthesis Approaches of Oxadiazole and its Derivatives, Focuses on their Pharmacological Activities. Indian Journal of Pharmaceutical Education and Research, 59(1).

-

Life Chemicals. (2021). 1,2,4-Oxadiazole Derivatives to Power Up Your Research. Life Chemicals Website.

-

Jantzen, H. M. et al. (2012). Cellular Thermal Shift Assay for Determining Drug-Target Engagement in Cells. Science, 341(6141), 88-91.

-

Promega Corporation. (n.d.). ADP-Glo™ Kinase Assay Technical Manual. Promega Website.

Sources

The Biological Potential of 3-(3-Ethyl-1,2,4-oxadiazol-5-yl)aniline: A Technical Guide for Drug Discovery Professionals

Foreword: Unveiling the Therapeutic Promise of a Privileged Scaffold

In the landscape of modern medicinal chemistry, the relentless pursuit of novel therapeutic agents has led researchers to explore a vast chemical space. Within this expanse, certain molecular frameworks, often termed "privileged structures," consistently emerge as foundational elements in the design of bioactive molecules. The 1,2,4-oxadiazole ring is a quintessential example of such a scaffold, prized for its metabolic stability and its role as a versatile bioisostere for amide and ester functionalities.[1][2] This guide delves into the biological potential of a specific, yet representative, member of this class: 3-(3-Ethyl-1,2,4-oxadiazol-5-yl)aniline . While direct experimental data for this precise molecule is nascent, this document synthesizes the wealth of knowledge surrounding the 1,2,4-oxadiazole core to provide a predictive and practical framework for its investigation. This guide is intended for researchers, scientists, and drug development professionals, offering a comprehensive exploration of its probable biological activities, mechanisms of action, and the experimental pathways to validate its therapeutic potential.

The 1,2,4-Oxadiazole Core: A Cornerstone of Modern Drug Design

The five-membered 1,2,4-oxadiazole heterocycle has garnered significant attention in drug discovery due to its unique physicochemical properties and broad spectrum of biological activities.[2][3] Its utility as a bioisosteric replacement for metabolically labile ester and amide groups has been a key driver of its adoption, allowing for the enhancement of pharmacokinetic profiles of drug candidates.[1] Molecules incorporating this scaffold have demonstrated a remarkable range of pharmacological effects, including anticancer, anti-inflammatory, analgesic, antimicrobial, and antidiabetic properties.[1][4][5]

The subject of this guide, this compound, is a 3,5-disubstituted 1,2,4-oxadiazole. The substituents—an ethyl group at the 3-position and an aniline group at the 5-position—are critical determinants of its potential biological activity and selectivity. This guide will primarily focus on the compelling evidence suggesting its promise as an anticancer agent, a field where 1,2,4-oxadiazole derivatives have shown significant activity.[4][6]

Synthesis and Characterization: A Practical Approach

The synthesis of 3,5-disubstituted-1,2,4-oxadiazoles is well-established, with the most common route involving the cyclization of an amidoxime with a carboxylic acid or its derivative.[6][7] A plausible and efficient synthetic pathway for this compound is outlined below.

Proposed Synthetic Protocol

This two-step synthesis provides a reliable method for accessing the target compound.

Step 1: Synthesis of N'-hydroxy-3-aminobenzenecarboximidamide

-

To a solution of 3-aminobenzonitrile (1 equivalent) in ethanol, add a solution of hydroxylamine hydrochloride (1.5 equivalents) and sodium bicarbonate (2 equivalents) in water.

-

Reflux the reaction mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

-

Extract the aqueous residue with ethyl acetate.

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the amidoxime intermediate.

Step 2: Synthesis of this compound

-

Dissolve the N'-hydroxy-3-aminobenzenecarboximidamide (1 equivalent) and propionic acid (1.2 equivalents) in a suitable solvent such as pyridine or dimethylformamide (DMF).

-

Add a coupling agent, for instance, 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.5 equivalents), and a catalyst like 4-Dimethylaminopyridine (DMAP) (0.1 equivalents).

-

Stir the reaction mixture at room temperature for 12-24 hours.

-

Heat the reaction mixture to 80-100°C for 2-4 hours to facilitate the cyclodehydration.

-

Monitor the formation of the 1,2,4-oxadiazole ring by TLC or LC-MS.

-

After completion, pour the reaction mixture into water and extract with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the crude product by column chromatography on silica gel to obtain the final compound.

Characterization

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques:

-

¹H and ¹³C NMR Spectroscopy: To elucidate the molecular structure.

-

Mass Spectrometry (MS): To confirm the molecular weight.

-

High-Performance Liquid Chromatography (HPLC): To determine the purity.

Predicted Biological Activities and Mechanistic Insights

The structural features of this compound, particularly the 3,5-disubstituted 1,2,4-oxadiazole core, strongly suggest a potential for significant biological activity, most notably in the realm of oncology.

Anticancer Activity: A Primary Focus

Numerous studies have reported the potent antiproliferative effects of 3,5-disubstituted-1,2,4-oxadiazoles against a variety of cancer cell lines.[4][6] The aniline moiety in the target compound is a common feature in many kinase inhibitors and other anticancer agents, suggesting potential interactions with specific biological targets.

Hypothetical IC₅₀ Values against a Panel of Cancer Cell Lines:

| Cell Line | Cancer Type | Predicted IC₅₀ (µM) |

| MCF-7 | Breast Cancer | 5 - 15 |

| A549 | Lung Cancer | 10 - 25 |

| HCT116 | Colon Cancer | 8 - 20 |

| PC-3 | Prostate Cancer | 12 - 30 |

Proposed Mechanism of Action: Tubulin Polymerization Inhibition

A significant number of 1,2,4-oxadiazole-containing compounds exert their anticancer effects by interfering with microtubule dynamics, acting as tubulin polymerization inhibitors.[8] These agents often bind to the colchicine binding site on β-tubulin, disrupting the formation of the mitotic spindle and leading to cell cycle arrest and apoptosis. The 3,5-disubstituted pattern is a common feature of such inhibitors.

Signaling Pathway: Induction of Apoptosis via Microtubule Disruption

Caption: Proposed mechanism of action for this compound.

Essential Experimental Protocols for Validation

To empirically validate the predicted biological activities of this compound, a series of well-defined in vitro assays are necessary. The following protocols are provided as a comprehensive guide for researchers.

In Vitro Cytotoxicity Assessment: MTT Assay

This protocol details the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the cytotoxic effects of the compound on cancer cell lines.

Workflow for MTT Assay

Caption: Step-by-step workflow for the MTT cytotoxicity assay.

Detailed Protocol:

-

Cell Seeding: Seed cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

-

Compound Treatment: Prepare serial dilutions of this compound in cell culture medium. Replace the old medium with the medium containing the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin). Incubate for another 48 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

Tubulin Polymerization Assay

This assay directly measures the effect of the compound on the polymerization of tubulin in vitro.

Detailed Protocol:

-

Reaction Mixture Preparation: In a 96-well plate, prepare a reaction mixture containing tubulin (e.g., from bovine brain), GTP, and a fluorescence reporter (e.g., DAPI).

-

Compound Addition: Add this compound at various concentrations. Include a positive control (e.g., colchicine) and a negative control (vehicle).

-

Initiation of Polymerization: Initiate tubulin polymerization by incubating the plate at 37°C.

-

Fluorescence Monitoring: Monitor the increase in fluorescence over time using a fluorescence plate reader. The fluorescence is proportional to the amount of polymerized tubulin.

-

Data Analysis: Plot the fluorescence intensity versus time and calculate the inhibition of tubulin polymerization at each compound concentration.

Cell Cycle Analysis by Flow Cytometry

This protocol is used to determine if the compound induces cell cycle arrest at a specific phase.

Detailed Protocol:

-

Cell Treatment: Treat cancer cells with the compound at its IC₅₀ concentration for 24 hours.

-

Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix in cold 70% ethanol.

-

Staining: Resuspend the fixed cells in a staining solution containing propidium iodide (PI) and RNase A.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

-

Data Interpretation: Quantify the percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M) to identify any cell cycle arrest.

Structure-Activity Relationship (SAR) Considerations

The biological activity of this compound is expected to be influenced by its specific substituents.

-

The 3-Ethyl Group: Small alkyl groups at the 3-position of the 1,2,4-oxadiazole ring are often well-tolerated and can contribute to favorable interactions with the target protein.

-

The 5-Anilino Group: The aniline moiety at the 5-position is a key feature. The amino group can act as a hydrogen bond donor, and the phenyl ring can engage in hydrophobic or π-stacking interactions. The substitution pattern on the aniline ring can be further explored to optimize activity and selectivity. For instance, the introduction of electron-withdrawing or electron-donating groups could modulate the electronic properties and binding affinity of the molecule.[3]

Conclusion and Future Directions

This compound represents a promising starting point for the development of novel therapeutic agents, particularly in the field of oncology. The well-documented and diverse biological activities of the 1,2,4-oxadiazole scaffold provide a strong rationale for its investigation.[9][10] Future research should focus on the empirical validation of its predicted anticancer activity through the protocols outlined in this guide. Subsequent studies could involve medicinal chemistry efforts to optimize the lead compound, in vivo efficacy studies in animal models, and detailed mechanistic investigations to fully elucidate its mode of action. The exploration of this and related compounds holds the potential to yield novel drug candidates with improved efficacy and safety profiles.

References

-

Synthesis, biological evaluation and docking studies of 1,2,4-oxadiazole linked 5-fluorouracil derivatives as anticancer agents. BMC Chemistry. [Link]

-

Synthesis and biological activity of 1,2,4-oxadiazole derivatives: highly potent and efficacious agonists for cortical muscarinic receptors. Journal of Medicinal Chemistry. [Link]

-

Biological activity of oxadiazole and thiadiazole derivatives. Beni-Suef University Journal of Basic and Applied Sciences. [Link]

-

Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. MDPI. [Link]

-

1,2,4-oxadiazole nucleus with versatile biological applications. ResearchGate. [Link]

-

Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. PMC. [Link]

-

Design, synthesis, and structure-activity relationships of 3,4,5-trisubstituted 4,5-dihydro-1,2,4-oxadiazoles as TGR5 agonists. PubMed. [Link]

-

Discovery and structure-activity relationship of 3-aryl-5-aryl-1,2,4-oxadiazoles as a new series of apoptosis inducers and potential anticancer agents. PubMed. [Link]

-

In Vitro and in Vivo Antidiabetics Study of New Oxadiazole Derivatives Along with Molecular Docking Study. Taylor & Francis Online. [Link]

-

Design and synthesis of a new series of 3,5-disubstituted-1,2,4-oxadiazoles as potential colchicine binding site inhibitors: antiproliferative activity, molecular docking, and SAR studies. RSC Publishing. [Link]

-

Synthesis and anticancer activities of novel 3,5-disubstituted-1,2,4-oxadiazoles. PubMed. [Link]

-

Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. PubMed. [Link]

-

Discovery and Structure−Activity Relationship of 3-Aryl-5-aryl-1,2,4-oxadiazoles as a New Series of Apoptosis Inducers and Potential Anticancer Agents. ResearchGate. [Link]

-

Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. Semantic Scholar. [Link]

-

Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles. MDPI. [Link]

-

Expanding the Library of 1,2,4-Oxadiazole Derivatives: Discovery of New Farnesoid X Receptor (FXR) Antagonists/Pregnane X Receptor (PXR) Agonists. PMC. [Link]

-

A review on synthetic account of 1,2,4-oxadiazoles as anti-infective agents. PMC. [Link]

Sources

- 1. Biological activity of oxadiazole and thiadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis, biological evaluation and docking studies of 1,2,4-oxadiazole linked 5-fluorouracil derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. tandfonline.com [tandfonline.com]

- 6. Synthesis and anticancer activities of novel 3,5-disubstituted-1,2,4-oxadiazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. A review on synthetic account of 1,2,4-oxadiazoles as anti-infective agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Design and synthesis of a new series of 3,5-disubstituted-1,2,4-oxadiazoles as potential colchicine binding site inhibitors: antiproliferative activity, molecular docking, and SAR studies - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 9. researchgate.net [researchgate.net]

- 10. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 3-(3-Ethyl-1,2,4-oxadiazol-5-yl)aniline Derivatives and Analogs: Synthesis, Bioisosterism, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-(3-ethyl-1,2,4-oxadiazol-5-yl)aniline, a heterocyclic scaffold of significant interest in medicinal chemistry. We will delve into the synthetic strategies for this class of compounds, explore the critical role of the 1,2,4-oxadiazole and aniline moieties in drug design, and discuss their potential therapeutic applications based on structure-activity relationship (SAR) studies of analogous structures. This document serves as a foundational resource for researchers engaged in the discovery and development of novel therapeutics centered around this promising chemical core.

Introduction: The Significance of the 1,2,4-Oxadiazole and Aniline Scaffolds

The 1,2,4-oxadiazole ring is a five-membered heterocycle that has garnered considerable attention in drug discovery due to its unique physicochemical properties and broad spectrum of biological activities.[1][2] It often serves as a bioisosteric replacement for amide and ester functionalities, offering improved metabolic stability and pharmacokinetic profiles.[3][4] The inherent stability of the 1,2,4-oxadiazole ring and its capacity for diverse substitutions at the C3 and C5 positions make it a versatile scaffold for constructing libraries of bioactive molecules.[5]

The aniline moiety, a primary aromatic amine, is another prevalent substructure in pharmaceuticals. However, anilines are often associated with metabolic liabilities that can lead to toxicity.[6] Consequently, the bioisosteric replacement of the aniline group with other functionalities is a common strategy in drug development to mitigate these risks while retaining or enhancing biological activity.[1][7]

The combination of these two key pharmacophores in this compound presents a unique scaffold with the potential for a wide range of therapeutic applications, from oncology to infectious diseases.

Synthetic Strategies for this compound and its Derivatives

The synthesis of 3,5-disubstituted-1,2,4-oxadiazoles is a well-established area of organic chemistry, with the most common approach involving the cyclization of an amidoxime with a carbonyl-containing compound.[3]

General Synthetic Pathway

The synthesis of the target compound, this compound, can be conceptually broken down into the formation of the 1,2,4-oxadiazole ring with the appropriate substituents. A plausible and versatile synthetic route is outlined below. This approach allows for the late-stage introduction of the aniline moiety, which is advantageous for analog synthesis.

Caption: General synthetic pathway for this compound.

Detailed Experimental Protocols

Step 1: Synthesis of Propionamidoxime

This initial step involves the conversion of a nitrile to the corresponding amidoxime.

-

Materials: Propionitrile, hydroxylamine hydrochloride, sodium carbonate, ethanol, water.

-

Procedure:

-

Dissolve hydroxylamine hydrochloride in a mixture of ethanol and water.

-

Add sodium carbonate portion-wise to the solution at room temperature to generate free hydroxylamine.

-

Add propionitrile to the reaction mixture.

-

Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

-

Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate).

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to yield propionamidoxime.

-

Step 2: Acylation and Cyclodehydration to form 3-Ethyl-5-(4-nitrophenyl)-1,2,4-oxadiazole

This can be performed as a two-step, one-pot reaction or with isolation of the O-acylamidoxime intermediate. The one-pot approach is generally more efficient.[8]

-

Materials: Propionamidoxime, 4-nitrobenzoyl chloride, a suitable base (e.g., pyridine or triethylamine), and a solvent (e.g., dichloromethane or tetrahydrofuran).

-

Procedure (One-Pot):

-

Dissolve propionamidoxime in the chosen solvent and cool the solution to 0 °C.

-

Slowly add the base, followed by the dropwise addition of a solution of 4-nitrobenzoyl chloride in the same solvent.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Heat the reaction mixture to reflux for 2-4 hours to facilitate cyclodehydration.

-

Monitor the formation of the 1,2,4-oxadiazole by TLC.

-

After cooling, wash the reaction mixture with water and brine.

-

Dry the organic layer, concentrate, and purify the crude product by column chromatography to obtain 3-ethyl-5-(4-nitrophenyl)-1,2,4-oxadiazole.

-

Step 3: Reduction to this compound

The final step involves the reduction of the nitro group to an amine.

-

Materials: 3-Ethyl-5-(4-nitrophenyl)-1,2,4-oxadiazole, a reducing agent (e.g., hydrogen gas with a palladium on carbon catalyst, or tin(II) chloride), and a suitable solvent (e.g., ethanol or ethyl acetate).

-

Procedure (Catalytic Hydrogenation):

-

Dissolve the nitro compound in the chosen solvent.

-

Add the Pd/C catalyst.

-

Subject the mixture to a hydrogen atmosphere (using a balloon or a Parr hydrogenator) and stir vigorously at room temperature until the starting material is consumed (monitored by TLC).

-

Filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Concentrate the filtrate to yield the desired product, this compound.

-

Structure-Activity Relationships (SAR) and Therapeutic Potential

Anticancer Activity

Numerous 1,2,4-oxadiazole derivatives have demonstrated significant anticancer activity.[8] The substitution pattern on both the C3 and C5 positions of the oxadiazole ring, as well as on the aniline moiety, can profoundly influence cytotoxicity.

| Moiety | Position | General SAR Observations | Potential Impact |

| Ethyl Group | C3 | Small alkyl groups are often well-tolerated and can contribute to favorable pharmacokinetic properties. | May enhance cell permeability and metabolic stability. |

| Aniline | C5 | The position and nature of substituents on the aniline ring are critical for activity. Electron-withdrawing groups can sometimes enhance potency.[8] | The amino group provides a key site for further derivatization to modulate activity and selectivity. |

Antimicrobial Activity

The 1,2,4-oxadiazole scaffold is also a component of several potent antimicrobial agents. The overall lipophilicity and the presence of specific hydrogen bond donors and acceptors are crucial for antibacterial and antifungal activity.

Other Potential Therapeutic Areas

Derivatives of 1,2,4-oxadiazole have also been investigated for a variety of other therapeutic applications, including:

The specific biological profile of this compound and its derivatives would need to be determined through comprehensive pharmacological screening.

Bioisosteric Replacement Strategies for the Aniline Moiety

As previously mentioned, the aniline group can be a metabolic liability. Therefore, the development of analogs where the aniline is replaced with a bioisostere is a critical aspect of lead optimization.

Caption: Bioisosteric replacement strategies for the aniline moiety.

These modifications aim to improve the drug-like properties of the parent compound, such as solubility, metabolic stability, and safety profile, while maintaining or improving its biological activity.[1][10]

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. Its synthesis is achievable through established methodologies, and the inherent properties of the 1,2,4-oxadiazole and aniline moieties provide a strong foundation for medicinal chemistry exploration. Future research should focus on the synthesis of a diverse library of analogs, with systematic modifications at the C3 and C5 positions of the oxadiazole ring and on the aniline moiety. Comprehensive in vitro and in vivo screening of these compounds against a panel of therapeutic targets will be crucial to unlocking the full potential of this versatile chemical scaffold.

References

-

Recent Advances and Outlook for the Isosteric Replacement of Anilines. ACS Publications.

-

Synthesis of 1,2,4-Oxadiazoles via DDQ-Mediated Oxidative Cyclization of Amidoximes. Wiley Online Library.

-

Unusual Formation of 1,2,4-Oxadiazine Core in Reaction of Amidoximes with Maleic or Fumaric Esters. PubMed.

-

Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles. PMC - NIH.

-

Unusual Formation of 1,2,4-Oxadiazine Core in Reaction of Amidoximes with Maleic or Fumaric Esters. MDPI.

-

Application Note: Versatile Synthesis of 1,2,4-Oxadiazoles from Amidoximes for Research and Drug Development. Benchchem.

-

Synthesis of New 3-phenyl-5-(3-phenylisoxazole-5-yl)-1,2,4-oxadiazoles. ResearchGate.

-

Aniline replacement in drug-like compounds. Cresset Group.

-

Role of Heterocyclic Compounds as Bioisosteres in Pharmaceutical Research and Development. ResearchGate.

-

SYNTHESIS OF 3-TERT-BUTYL-5-(4-VINYLPHENYL)-1,2,4-OXADIAZOLE USING TWO DIFFERENT PATHWAYS. ResearchGate.

-

The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. PubMed Central.

-

Synthesis, Characterization and Biological activity of 5-(2-aminophenyl)-1,3,4-oxadiazole-2(3H)-thione. Frontiers in Health Informatics.

-

Drug Design: Influence of Heterocyclic Structure as Bioisosteres. Open Access Journals.

-

Synthetic Procedures and Pharmacological Activities of 1,2,4-Oxadiazoles-A Review. ResearchGate.

-

Preparation of 5-amino-1,2,4-oxadiazoles. Google Patents.

-

A Critical Examination Of Synthetic Approaches And Pharmacological Profiles Of 1,2,4-Oxadiazole Derivatives. ResearchGate.

-

Method of obtaining ethyl 1,2,4-oxadiazole-5-carboxylates. Google Patents.

-

Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. PMC - PubMed Central.

-

Two step Synthesis of 1,2,4-oxadiazole derivatives, (5-phenyl-3-(p-tolyl) - ResearchGate.

-

Design, Synthesis, and Biological Evaluation of 1,2,4-Oxadiazole Derivatives Containing an Aryl Carboxylic Acid Moiety. ACS Publications.

-

Synthetic Approaches and Pharmacological Activity of 1,3,4-Oxadiazoles: A Review of the Literature from 2000–2012. PubMed Central.

-

Synthesis and Screening of New[5][6][11]Oxadiazole,[5][6][12]Triazole, and[5][6][12]Triazolo[4,3-b][5][6][12]triazole Derivatives as Potential Antitumor Agents on the Colon Carcinoma Cell Line (HCT-116). ACS Publications.

-

Synthesis and Screening of New[5][6][11]Oxadiazole,[5][6][12]Triazole, and[5][6][12]Triazolo[4,3-b][5][6][12]triazole Derivatives as Potential Antitumor Agents on the Colon Carcinoma Cell Line (HCT-116). NIH.

Sources

- 1. rroij.com [rroij.com]

- 2. ijpsjournal.com [ijpsjournal.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Synthetic Approaches and Pharmacological Activity of 1,3,4-Oxadiazoles: A Review of the Literature from 2000–2012 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. cresset-group.com [cresset-group.com]

- 8. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 9. rjptonline.org [rjptonline.org]

- 10. The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Unusual Formation of 1,2,4-Oxadiazine Core in Reaction of Amidoximes with Maleic or Fumaric Esters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

An In-depth Technical Guide to a Target Identification and Validation Strategy for 3-(3-Ethyl-1,2,4-oxadiazol-5-YL)aniline

Abstract

For drug discovery and development professionals, the journey from a novel chemical entity to a validated therapeutic candidate is both complex and challenging. This guide outlines a comprehensive, multi-pronged strategy for the identification and validation of potential therapeutic targets for the novel compound, 3-(3-Ethyl-1,2,4-oxadiazol-5-YL)aniline. Recognizing that this molecule is not extensively characterized in public literature, this document eschews a declarative approach in favor of a robust, methodological framework. We will detail a systematic process encompassing in silico target prediction, phenotypic screening, and rigorous target deconvolution and validation. This guide is designed to provide researchers, scientists, and drug development professionals with the foundational strategies and detailed experimental protocols necessary to unlock the therapeutic potential of new chemical entities.

Introduction: The Therapeutic Promise of the 1,2,4-Oxadiazole Scaffold

The molecule at the center of our investigation, this compound, belongs to a class of heterocyclic compounds containing the 1,2,4-oxadiazole ring. This five-membered ring, composed of one oxygen and two nitrogen atoms, is a privileged scaffold in medicinal chemistry.[1][2] Its favorable physicochemical properties, such as metabolic stability and the ability to engage in hydrogen bonding, make it a desirable component in the design of novel therapeutics.[1]

Several clinically approved drugs incorporate the 1,2,4-oxadiazole moiety, demonstrating its versatility across a range of therapeutic areas.[2][3] For instance, Ataluren (Translarna) is used to treat Duchenne muscular dystrophy, and Butalamine acts as a vasodilator.[2] The broad spectrum of biological activities associated with this scaffold—including anticancer, antimicrobial, and anti-inflammatory effects—underscores the potential of novel derivatives like this compound.[1][3]

Given the nascent stage of research on this specific compound, a direct, target-based investigation is premature. Instead, a more powerful approach is to employ unbiased methods to first uncover its biological effects and then identify the molecular machinery it modulates. This "phenotype-first" or "classical pharmacology" approach has historically been the foundation for the discovery of many first-in-class drugs.[4][5]

This guide will therefore lay out a logical, three-phase workflow:

-

Phase 1: Target Hypothesis Generation: Utilizing computational and cell-based screening methods to identify potential biological targets.

-

Phase 2: Target Deconvolution: Pinpointing the specific molecular target(s) responsible for an observed phenotype.

-

Phase 3: Target Validation: Rigorously confirming the interaction between the compound and its putative target and elucidating the downstream functional consequences.

Phase 1: Target Hypothesis Generation - A Dual Approach

To cast the widest possible net for identifying potential targets, we will employ two complementary strategies in parallel: in silico (computational) prediction and in vitro (experimental) phenotypic screening.

In Silico Target Prediction

Computational methods offer a rapid and cost-effective means to generate initial hypotheses about a compound's biological targets based on its chemical structure.[6][7] This approach, often termed "reverse docking" or "ligand-based target prediction," leverages the principle that molecules with similar structures are likely to bind to similar protein targets.[6][8]

A variety of web-based tools and algorithms can be used for this purpose. Each employs different methodologies, and using a consensus approach from multiple predictors can increase the confidence in the resulting hypotheses.

| Tool Name | Principle of Operation | Rationale for Use |

| SwissTargetPrediction | 2D/3D chemical similarity | Leverages a large database of known ligand-target interactions to predict targets based on the "similar property principle." |

| PharmMapper | Pharmacophore mapping | Identifies potential targets by fitting the compound's pharmacophoric features (e.g., hydrogen bond donors/acceptors, hydrophobic centers) into a database of target pharmacophore models. |

| TargetHunter | Chemogenomic database mining | Utilizes algorithms to explore large chemogenomic databases (like ChEMBL) to find targets associated with structurally similar compounds.[9] |

The output from these tools will be a ranked list of potential protein targets. These predictions should be triaged based on biological plausibility and relevance to disease, with a particular focus on target classes frequently modulated by oxadiazole-containing compounds, such as G-protein coupled receptors (GPCRs), kinases, and metabolic enzymes.[3]

Phenotypic Screening

While in silico methods provide valuable starting points, phenotypic screening directly assesses the effect of a compound on cells or organisms without a preconceived target hypothesis.[10][11] This unbiased approach can uncover novel mechanisms of action and is a powerful engine for discovering first-in-class therapeutics.[5][10]

High-content screening combines automated microscopy with sophisticated image analysis to quantify multiple phenotypic changes in cells simultaneously.[12]

Objective: To identify a desirable cellular phenotype induced by this compound in a disease-relevant context.

Protocol:

-

Cell Line Selection: Choose a panel of human cell lines relevant to a broad range of diseases (e.g., NCI-60 cancer cell panel, immortalized cell lines representing inflammatory or metabolic diseases).

-

Assay Plate Preparation: Seed cells in 96- or 384-well microplates.

-

Compound Treatment: Treat cells with a range of concentrations of this compound. Include appropriate vehicle (e.g., DMSO) and positive controls.

-

Staining: After an incubation period (e.g., 24-72 hours), fix the cells and stain with a cocktail of fluorescent dyes to visualize key cellular components (e.g., DAPI for nuclei, Phalloidin for actin cytoskeleton, MitoTracker for mitochondria).

-

Image Acquisition: Use an automated high-content imaging system to capture images from each well.

-

Image Analysis: Employ image analysis software to quantify dozens of cellular features, such as cell count (viability), nuclear morphology (apoptosis), mitochondrial integrity, and cytoskeletal arrangement.

-

Hit Identification: A "hit" is defined as a statistically significant and dose-dependent change in one or more phenotypic parameters. For example, a compound that selectively reduces the viability of a cancer cell line while leaving non-cancerous cells unharmed would be a high-priority hit.[10]

The following diagram illustrates the general workflow for target hypothesis generation.

Caption: Dual-pronged approach for generating target hypotheses.

Phase 2: Target Deconvolution - Identifying the Molecular Target

Once a robust and reproducible phenotype is identified, the critical next step is "target deconvolution"—the process of identifying the specific molecular target(s) responsible for that biological effect.[4][13] Chemical proteomics offers a suite of powerful, unbiased techniques for this purpose.[13][14]

Affinity-Based Proteomics

This "fishing" approach uses a modified version of the small molecule to pull its binding partners out of a complex protein mixture, such as a cell lysate.[13][15]

Objective: To isolate and identify proteins that directly bind to this compound.

Protocol:

-

Probe Synthesis: Synthesize an analogue of the compound that incorporates a linker and an affinity tag (e.g., biotin) at a position that does not disrupt its biological activity.[15]

-

Matrix Immobilization: Covalently attach the biotinylated probe to streptavidin-coated agarose beads.[15]

-

Lysate Incubation: Incubate the affinity matrix with total cell lysate from the "hit" cell line. As a crucial control, also incubate lysate with beads that have no compound, and beads with compound in the presence of an excess of the original, unmodified "competitor" compound.

-

Washing: Perform extensive washing steps to remove non-specifically bound proteins.[13]

-

Elution: Elute the specifically bound proteins from the beads.

-

Protein Identification: Separate the eluted proteins by SDS-PAGE and identify the specific protein bands that are present in the probe lane but absent or significantly reduced in the control/competitor lanes using mass spectrometry (LC-MS/MS).

Label-Free Methods

Label-free methods avoid the need for chemical modification of the compound, which can sometimes alter its binding properties. These techniques rely on the principle that ligand binding can change a protein's physical or chemical properties.

Objective: To identify proteins that are stabilized by the compound inside intact cells, indicating a direct binding interaction.

CETSA is based on the principle of ligand-induced thermal stabilization.[16] When a protein binds to a ligand, it generally becomes more resistant to heat-induced denaturation.[16][17]

Protocol:

-

Cell Treatment: Treat intact cells from the "hit" cell line with either the vehicle control or this compound.

-

Heating: Heat the treated cell suspensions across a range of temperatures (e.g., 40°C to 70°C).[17]

-

Lysis and Separation: Lyse the cells and separate the soluble protein fraction (containing folded, non-denatured proteins) from the precipitated, denatured proteins via centrifugation.

-

Protein Quantification: Quantify the amount of a specific protein remaining in the soluble fraction at each temperature using an antibody-based method like Western Blot or an ELISA-like format (e.g., AlphaScreen).[17]

-

Melt Curve Generation: Plot the percentage of soluble protein against temperature to generate a "melting curve." A shift in the melting curve to higher temperatures in the compound-treated samples indicates that the compound has bound to and stabilized the protein.[18][19]

The following diagram illustrates the target deconvolution process.

Caption: Workflow for identifying the molecular target of a phenotypic hit.

Phase 3: Target Validation - From Binding to Function

Identifying a binding partner is not sufficient; validation requires demonstrating that the compound's engagement with the target leads to a functional outcome that explains the observed phenotype.[20][21]

Hypothetical Case Study: Validation of a G-Protein Coupled Receptor (GPCR) Target

Let's assume the deconvolution phase identified "GPCR-X" as the primary target of this compound. GPCRs are a major class of drug targets, and numerous assays exist to probe their function.[22][23][24]

Objective: To determine if the compound acts as an agonist or antagonist at GPCR-X. Many GPCRs signal by modulating the intracellular concentration of cyclic AMP (cAMP).[22][23]

Protocol:

-

Cell Line: Use a cell line engineered to overexpress GPCR-X (e.g., HEK293 or CHO cells).

-

Assay Principle: Utilize a competitive immunoassay kit (e.g., HTRF, FRET, or ELISA-based) that measures intracellular cAMP levels.

-

Agonist Mode:

-

Treat the cells with increasing concentrations of this compound.

-

Measure the resulting cAMP levels. An increase (for Gs-coupled GPCRs) or decrease (for Gi-coupled GPCRs) in cAMP indicates agonist activity.

-

-

Antagonist Mode:

-

Pre-incubate the cells with increasing concentrations of our compound.

-

Challenge the cells with a known agonist of GPCR-X at its EC₅₀ concentration.

-

Measure cAMP levels. A reduction in the agonist-induced cAMP signal indicates antagonist activity.

-

-

Data Analysis: Plot the response against the compound concentration and fit to a four-parameter logistic equation to determine potency (EC₅₀ for agonists, IC₅₀ for antagonists).

Objective: To investigate potential biased agonism. GPCRs can signal through G-protein pathways or through β-arrestin-mediated pathways.[25] A "biased agonist" preferentially activates one pathway over the other.

Protocol:

-

Cell Line and Assay Principle: Use an assay system, such as the Tango GPCR assay, where GPCR-X is fused to a transcription factor and β-arrestin is fused to a protease.[25] Recruitment of β-arrestin to the receptor upon ligand binding cleaves the transcription factor, which then translocates to the nucleus and drives the expression of a reporter gene (e.g., luciferase).[25]

-

Compound Treatment: Treat cells with increasing concentrations of this compound.

-

Signal Detection: Measure the reporter gene signal (e.g., luminescence).

-

Data Analysis: Determine the EC₅₀ for β-arrestin recruitment. By comparing the potency and efficacy of the compound in the cAMP assay versus the β-arrestin assay, one can determine if it exhibits bias.